![molecular formula C15H16N6O3 B6533227 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1070807-11-2](/img/structure/B6533227.png)
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolo[4,5-d]pyrimidin-6-yl ring and a methoxyphenyl group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure would depend on the specific substituents and their positions on the rings.Chemical Reactions Analysis
The chemical reactions of these compounds would depend on the specific functional groups present and their positions. For example, the triazolo[4,5-d]pyrimidin-6-yl ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. These could include solubility in various solvents, melting point, boiling point, and stability under various conditions .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-21-14-13(18-19-21)15(23)20(9-16-14)8-12(22)17-10-4-6-11(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGECQZAUERCSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide |
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